molecular formula C10H10O2 B13989262 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- CAS No. 66122-70-1

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-

Cat. No.: B13989262
CAS No.: 66122-70-1
M. Wt: 162.18 g/mol
InChI Key: VTSAALCORKKACE-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- (CAS 1200-93-7), also known as 3-methyl-3,4-dihydroisocoumarin, is a heterocyclic lactone with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It features a fused benzene and pyran ring system, with a methyl group at the 3-position and a hydroxyl group at the 8-position (Figure 1). This compound is of significant interest in medicinal chemistry due to its reported biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties . Its synthesis often involves nucleophilic addition reactions or multicomponent strategies .

Properties

CAS No.

66122-70-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H10O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-5,7H,6H2,1H3

InChI Key

VTSAALCORKKACE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-dihydro-3-methyl-1H-2-benzopyran-1-one derivatives typically involves constructing the benzopyranone core via cyclization reactions starting from phenolic or aromatic precursors and suitable lactone or keto intermediates. Two major approaches emerge from the literature:

These methods are often optimized for yield, purity, and scalability for industrial or pharmaceutical applications.

Two-Step Alkali and Acid Catalysis Method

A patent discloses an efficient two-step preparation method for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, structurally related to 3,4-dihydro-3-methyl-1H-2-benzopyran-1-one, which can be adapted for the target compound synthesis:

  • Step 1: Alkali-Mediated Reaction

    • React a phenol compound with a gamma-butyrolactone under alkaline conditions (using bases such as potassium hydride, sodium carbonate, or potassium carbonate).
    • This reaction produces an intermediate via nucleophilic attack and ring-opening of the lactone.
    • Reaction conditions: temperature range 10–100 °C, reaction time 1–24 hours.
    • Molar ratio of phenol to base: 1:1 to 10.
  • Step 2: Acid-Catalyzed Ring Closure

    • The intermediate is then subjected to acid catalysis using catalysts like zinc chloride, aluminum chloride, iron(III) chloride, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.
    • This step induces intramolecular cyclization, forming the benzopyranone ring.
    • Typical reaction temperature ranges from 75 °C to 150 °C, with reaction times from 1 to 8 hours depending on the substrate.
    • The acid catalyst choice and conditions influence yield and purity.

Yields and Purification:

  • Yields reported for similar compounds range from 45% to 72% after recrystallization.
  • Purification is commonly achieved by extraction with dichloromethane and recrystallization from ethanol or methanol.

Example:

Step Reagents & Conditions Product Yield (%)
1 Phenol + gamma-butyrolactone + K2CO3, 75 °C Intermediate Not specified
2 Intermediate + ZnCl2 or H2SO4, 110 °C, 1-8 h 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative 45-72

This method is praised for its simplicity, low cost, and suitability for large-scale industrial synthesis.

Bromination and Condensation Route

Another approach involves the bromination of dihydrobenzopyran derivatives followed by nucleophilic substitution or cyclization:

  • Starting from half esters derived from the Stobbe condensation of homophthalate esters and substituted benzaldehydes.
  • Bromination with bromine in acetic acid yields brominated dihydrobenzopyranones.
  • Subsequent reactions with nucleophiles such as hydrazine or thiourea produce benzodiazepine or thioisocoumarin derivatives.
  • Cyclization of dibasic acids under acidic conditions yields ketolactones and other benzopyranone derivatives.

This method is useful for functionalizing the benzopyran core and synthesizing derivatives with varied biological activities.

Michael-Type Reactions and Lactone Formation

Research on annelation reactions via Michael-type additions has been used to synthesize benzopyran derivatives:

  • Lactones are prepared from benzopyranones by bromination and subsequent substitution with malonate esters.
  • Acid hydrolysis and cyclization steps yield the desired dihydrobenzopyranone structures.
  • This approach allows for structural diversification and is applicable to synthesizing analogs of 3,4-dihydro-3-methyl-1H-2-benzopyran-1-one.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Alkali + Acid Catalysis Phenol, gamma-butyrolactone, K2CO3, ZnCl2/H2SO4 10–100 °C (alkali step), 75–150 °C (acid step) Simple, high yield, scalable Requires careful acid catalyst selection
Bromination + Nucleophilic Substitution Bromine, acetic acid, hydrazine, thiourea Room temp to reflux Functionalization versatility Multi-step, moderate yields
Michael Addition + Lactone Formation Brominated benzopyran, malonate esters Room temp to reflux Structural diversity More complex synthesis steps

Research Findings and Characterization

  • Yields: The alkali-acid catalysis method yields up to 72% for related benzopyran carboxylic acids.
  • Spectroscopic Data: Proton nuclear magnetic resonance (1H-NMR) and infrared (IR) spectroscopy confirm structure and purity.
    • Example 1H-NMR signals for 3,4-dihydro derivatives: multiplets around 6.7–7.1 ppm for aromatic protons, double doublets near 4.7 ppm for ring protons.
    • IR bands typically show lactone carbonyl stretches near 1700–1770 cm⁻¹.
  • Melting Points: Purified compounds exhibit sharp melting points indicative of high purity (e.g., 129–132 °C for 6-fluoro derivatives).

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-, also known as 3-methyl-3,4-dihydroisochromen-1-one, is an isocoumarin derivative with the molecular formula C10H10O2C_{10}H_{10}O_2 . Isocoumarins are notable organic compounds with a key role in pharmaceutical research . 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- has a molecular weight of 162.18 g/mol .

Applications

Due to its structural properties, 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- can be applied to a variety of scientific research fields .

Scientific Research

  • Pharmaceutical Research: Isocoumarins, including 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-, are significant in pharmaceutical research .
  • Synthesis of Complex Molecules: 7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one can serve as a precursor in the synthesis of more complex organic molecules.

The synthesis of molecules similar to 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- can be achieved through cyclization of precursors under acidic or basic conditions. For example, condensation of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst can yield the desired isocoumarin structure.

7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one can undergo several chemical reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides and alkyl halides.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with key analogs, focusing on structural modifications, physicochemical properties, and biological activities.

Alkyl-Substituted Dihydroisocoumarins

3-Butyl-3,4-dihydroisocoumarin (CAS 603126-23-4)
  • Molecular Formula : C₁₃H₁₆O₂
  • Molecular Weight : 204.26 g/mol
  • Activity: Limited data, but alkyl chains may improve pharmacokinetic profiles for CNS-targeting agents .
3-Propyl-3,4-dihydroisocoumarin (CAS 68062-36-2)
  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Key Differences : Intermediate chain length between methyl and butyl derivatives.
  • Activity : Propyl substitution could balance lipophilicity and solubility, though specific biological data are lacking .

Aromatic and Halogenated Derivatives

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin (CAS 95217-42-8)
  • Molecular Formula : C₁₅H₁₁FO₂
  • Molecular Weight : 242.25 g/mol
  • Activity : Fluorinated analogs often exhibit enhanced antimicrobial potency due to increased stability and target interaction .
Agrimonolide (CAS 21499-24-1)
  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 314.34 g/mol
  • Key Differences : Complex substitution with 6,8-dihydroxy and 3-(4-methoxyphenethyl) groups.
  • Activity: Demonstrates anti-inflammatory and antitumor effects, likely due to polyphenolic interactions with cellular receptors .

Hydroxylated and Methoxylated Derivatives

8-Hydroxy-3-methyl-3,4-dihydroisocoumarin (CAS 1200-93-7)
  • Key Feature : The 8-hydroxy group enhances hydrogen-bonding capacity, improving solubility and interaction with polar biological targets.
  • Activity : Isolated from Seltsamia galinsogisoli, it shows antimicrobial activity against Gram-positive bacteria .
(R)-6-Methoxymellein (CAS 13410-15-6)
  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Differences : 6-Methoxy and 8-hydroxy groups create a chiral center, influencing stereospecific interactions.
  • Activity : Natural product with antifungal properties; methoxy groups may reduce metabolic degradation .

Bis-(1H-2-Benzopyran-1-one) Derivatives

  • Structure : Dimeric isocoumarins (e.g., compounds 5a–m ) with two lactone rings linked via aromatic aldehydes .
  • Example : 5a (C₂₈H₂₂O₆) exhibits a molecular weight of 454.48 g/mol .
  • Activity: These derivatives show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and analgesic effects in murine models, outperforming monomeric analogs due to dual binding sites .

Biological Activity

1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-, also known as 6-Methoxymellein, is a compound belonging to the benzopyran class characterized by a fused benzene and pyran ring structure. Its chemical formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

The compound features a unique dihydro structure that influences its reactivity and biological interactions. The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals and exhibit various pharmacological effects.

Antioxidant Activity

Research indicates that 1H-2-Benzopyran-1-one exhibits significant antioxidant properties. Its structure allows it to effectively scavenge free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and associated diseases.

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of this compound. For instance, derivatives of 1H-2-Benzopyran-1-one have shown efficacy in reducing inflammation in animal models. One study highlighted the gastroprotective effects of a derivative that exhibited high anti-inflammatory activity alongside potent antiulcerogenic properties .

Anticancer Properties

Emerging evidence suggests that 1H-2-Benzopyran-1-one may possess anticancer properties. Research has indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This potential makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Related Compounds

The biological activity of 1H-2-Benzopyran-1-one can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Methoxymellein C₁₁H₁₂O₄Optically active form; derived from mellein
Isocoumarin C₉H₈O₃Lacks methyl group; different biological activity
Coumarin C₉H₈O₂Known for anticoagulant effects
Dihydroisocoumarin C₉H₈O₂Similar reactivity but different substituents

The unique methyl and hydroxy substitutions on 1H-2-Benzopyran-1-one influence its biological activity and reactivity compared to these similar compounds.

Study on Antioxidant and Anti-inflammatory Activities

A comprehensive study evaluated the antioxidant and anti-inflammatory activities of various derivatives of 1H-2-Benzopyran-1-one. The results indicated that specific derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could optimize therapeutic effects .

Pharmacokinetic Profiles

In pharmacokinetic studies, certain derivatives demonstrated favorable absorption profiles and bioavailability in animal models. For example, one derivative was detected in blood at significant levels after administration, indicating its potential for clinical applications .

Q & A

Q. What synthetic methodologies are reported for 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-?

The synthesis of this compound typically involves condensation reactions of substituted benzopyran precursors. For example, heterocyclic systems like benzopyrans can be synthesized via acid- or base-catalyzed cyclization of phenolic ketones or aldehydes with appropriate dienophiles. Specific methodologies include:

  • 3,4-Dihydrobenzopyran formation : Reacting 4-oxo-4H-1-benzopyran-3-carboxaldehyde derivatives with dienols under controlled pH conditions to form the dihydro structure .
  • Methylation : Introducing the 3-methyl group via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Hydrogenation : Partial hydrogenation of the aromatic ring using catalysts like palladium on carbon to achieve the 3,4-dihydro structure .

Q. How can this compound be characterized using spectroscopic methods?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the methyl group (δ ~1.2–1.5 ppm) and dihydro protons (δ ~2.5–3.5 ppm) confirm substitution and saturation. Aromatic protons in the benzopyran core appear δ ~6.5–8.0 ppm .
    • ¹³C NMR : The carbonyl carbon (C-1) resonates at δ ~160–170 ppm, while the methyl carbon appears at δ ~20–25 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₁₀O₂ for the base structure) via exact mass matching. Fragmentation patterns distinguish substitution sites .
  • Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) are diagnostic .

Q. What are the critical handling precautions for this compound in laboratory settings?

Based on safety data sheets (SDS) for structurally similar benzopyrans:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols are generated .
  • Ventilation : Work in a fume hood to avoid inhalation of particulates .
  • Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How can analytical techniques resolve this compound in complex mixtures (e.g., plant extracts or reaction byproducts)?

  • High-Performance Liquid Chromatography (HPLC) :
    • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
    • Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid) improves peak resolution. Retention times are optimized using UV detection at λ = 254–280 nm (characteristic of benzopyran absorption) .
    • Validation : Calibration curves (R² > 0.99) and spike-recovery tests (90–110%) ensure accuracy .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling HPLC with tandem MS (MS/MS) enhances specificity, especially for isomers or degradation products .

Q. How can discrepancies in reported biological activities (e.g., antioxidant vs. cytotoxic effects) be addressed?

  • Purity Assessment : Contaminants (e.g., unreacted precursors) may skew bioactivity results. Use preparative HPLC (>95% purity) and quantify impurities via GC-MS .
  • Dose-Response Studies : Conduct assays across a wide concentration range (e.g., 1–100 µM) to identify biphasic effects .
  • Mechanistic Profiling : Combine enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with ROS scavenging tests to differentiate pathways .

Q. What strategies are recommended for determining missing physicochemical properties (e.g., log P, solubility)?

  • log P (Octanol-Water Partition Coefficient) :
    • Experimental : Shake-flask method with UV/Vis quantification of compound distribution .
    • Computational : Use software like MarvinSuite or ACD/Labs with atom-based contribution models .
  • Aqueous Solubility :
    • Saturation Shake-Flask Method : Stir excess compound in buffered solutions (pH 1–13) and quantify supernatant via HPLC .
    • Thermodynamic Modeling : Correlate solubility with melting point (if available) and lattice energy calculations .

Q. How can structural modifications enhance the compound’s stability or bioactivity?

  • Derivatization :
    • Methoxy Groups : Introduce electron-donating groups (e.g., -OCH₃) at C-6 or C-7 to improve antioxidant activity via resonance stabilization .
    • Hydrogenation : Further reduction of the dihydro ring (e.g., to tetrahydro derivatives) may enhance metabolic stability .
  • Crystallography : X-ray diffraction reveals conformational preferences (e.g., chair vs. boat forms) that influence reactivity .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s toxicity profile?

  • Source Variability : Toxicity classifications (e.g., OSHA vs. EU CLP) may differ due to regional testing protocols. Cross-reference SDS from multiple suppliers .
  • In Vitro vs. In Vivo Data : Address discrepancies by validating cell-based assays (e.g., MTT) with in vivo models (e.g., zebrafish embryos) .
  • Metabolite Interference : Test metabolites (e.g., hydroxylated derivatives) for off-target effects using hepatic microsome assays .

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